molecular formula C14H19NO4S B152557 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid CAS No. 126522-74-5

1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B152557
CAS No.: 126522-74-5
M. Wt: 297.37 g/mol
InChI Key: WOOZXNKLFHMTLX-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C14H19NO4S It is characterized by the presence of a mesitylsulfonyl group attached to a pyrrolidine ring, which in turn is connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of mesitylsulfonyl chloride with pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The pyrrolidine ring provides a rigid framework that can influence the compound’s binding to biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    1-(Tosyl)pyrrolidine-2-carboxylic acid: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    1-(Benzylsulfonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a benzylsulfonyl group.

Uniqueness: 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the mesitylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-9-7-10(2)13(11(3)8-9)20(18,19)15-6-4-5-12(15)14(16)17/h7-8,12H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOZXNKLFHMTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387915
Record name 1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126522-74-5
Record name 1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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